5-甲氧基色胺醇

概述

描述

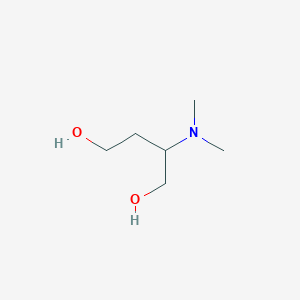

二乙氨基乙氧基乙醇: 2-[2-(二乙氨基)乙氧基]乙醇 ) 是一种有机化合物,分子式为 C8H19NO2。它在室温下呈液体状态,由于其多官能团性质而表现出有趣的性质。具体来说,它包含叔胺、醚基团和羟基官能团。 与其他有机胺类似,它是一种弱碱 .

科学研究应用

二乙氨基乙氧基乙醇在各个领域都有应用:

化学: 用作有机合成的试剂。

生物学: 可以作为设计生物活性化合物的构建块。

医学: 正在研究其潜在的药物应用。

工业: 用于生产特种化学品。

作用机制

二乙氨基乙氧基乙醇发挥其作用的确切机制取决于具体的背景。由于其胺和羟基官能团,它可能与细胞受体、酶或信号通路相互作用。需要进一步研究以阐明其精确的作用方式。

生化分析

Biochemical Properties

5-Methoxytryptophol is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . It interacts with various enzymes and proteins, playing a role in biochemical reactions .

Cellular Effects

5-Methoxytryptophol has been shown to have anti-inflammatory properties . It protects endothelial barrier function and promotes endothelial repair, while it blocks vascular smooth muscle cell migration and proliferation by inhibiting p38 MAPK activation . It also controls macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation .

Molecular Mechanism

The molecular mechanism of 5-Methoxytryptophol involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Daily rhythms in pineal methoxyindole metabolism have been described in rodents and humans. The levels of 5-Methoxytryptophol are coincident with serotonin levels in rodents’ pineal and are at their highest during the daylight hours .

Metabolic Pathways

5-Methoxytryptophol is involved in the metabolic pathway that starts with L-tryptophan and involves the enzymes tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase .

准备方法

合成路线::

- 二乙氨基乙氧基乙醇可以通过乙醇胺与二乙基硫酸盐或二乙基氯化物的烷氧基化反应合成。反应过程如下:

烷氧基化反应: HOCH2CH2NH2+(C2H5O)2SO4→HOCH2CH2N(C2H5)2CH2CH2OH

碱催化反应: 乙醇胺在碱(如氢氧化钠)的存在下与二乙基硫酸盐反应生成二乙氨基乙氧基乙醇。

工业生产:: 工业规模的生产方法通常涉及使用二乙基硫酸盐或二乙基氯化物的烷氧基化过程。

化学反应分析

二乙氨基乙氧基乙醇会发生各种反应:

氧化: 它可以被氧化形成相应的醛或羧酸。

还原: 该化合物的还原导致形成二乙氨基乙醇。

取代: 羟基可以被其他官能团取代。常见的试剂包括氧化剂(例如高锰酸钾)、还原剂(例如氢化锂铝)和烷基化剂。

主要产物:

- 氧化:醛或羧酸衍生物。

- 还原:二乙氨基乙醇。

相似化合物的比较

二乙氨基乙氧基乙醇由于其胺、醚和羟基基团的独特组合而脱颖而出。类似的化合物包括:

- 其他具有不同取代基的烷氧基乙醇。

2-(2-二甲氨基乙氧基)乙醇: 与二乙氨基不同,它是一种具有二甲氨基的相关化合物 .

属性

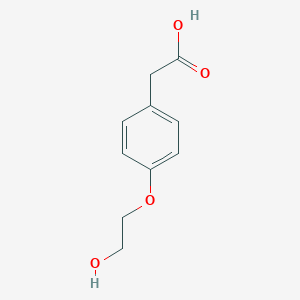

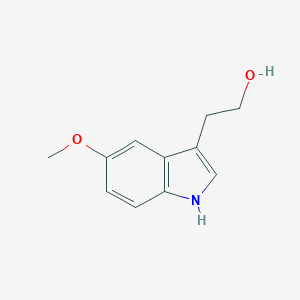

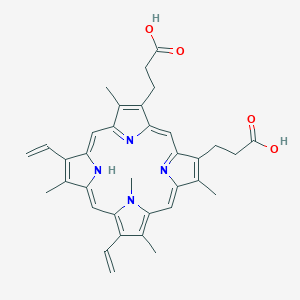

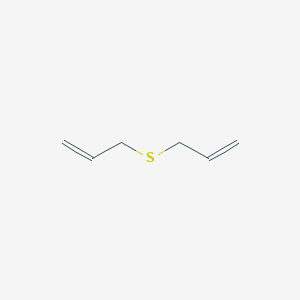

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-9-2-3-11-10(6-9)8(4-5-13)7-12-11/h2-3,6-7,12-13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWKTGDEPLRFAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221394 | |

| Record name | Methoxytryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methoxytryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

712-09-4 | |

| Record name | 5-Methoxytryptophol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxytryptophol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxytryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-indole-3-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methoxytryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-methoxytryptophol synthesized in the pineal gland?

A1: 5-ML is synthesized from serotonin through a two-step enzymatic pathway. Initially, serotonin is converted to 5-hydroxytryptophol by the enzyme alcohol dehydrogenase. Subsequently, hydroxyindole-O-methyltransferase (HIOMT) catalyzes the methylation of 5-hydroxytryptophol to form 5-ML [, ].

Q2: Does the synthesis of 5-ML exhibit diurnal variation?

A2: Yes, 5-ML synthesis in the pineal gland follows a rhythmic pattern synchronized with the light-dark cycle, showing significant increases during daylight hours in various vertebrate species []. This rhythm is influenced by the prevailing photoperiod, demonstrating an inverse relationship with melatonin concentrations [].

Q3: Is the pineal gland the sole source of 5-ML?

A3: While the pineal gland is a primary source, research suggests that 5-ML can also be metabolized within the eye from melatonin []. This local metabolism suggests a potential neuromodulatory role for retinal 5-ML.

Q4: What is the role of 5-ML in the circadian system?

A4: 5-ML exhibits a distinct diurnal rhythm, with peak concentrations observed during the light phase, contrasting with the nocturnal peak of melatonin []. This inverse relationship suggests a potential role in regulating circadian rhythms, potentially opposing or complementing the actions of melatonin.

Q5: How does 5-ML interact with its target receptors?

A5: The precise mechanisms of 5-ML action remain to be fully elucidated. While it exhibits relatively low affinity for melatonin receptors compared to melatonin itself, some studies suggest that it might interact with these receptors, particularly at higher concentrations [, ]. Additionally, 5-ML might exert its effects through alternative signaling pathways yet to be identified.

Q6: Does 5-ML affect the immune system?

A6: Preliminary evidence suggests that 5-ML might possess immunomodulatory properties. A study in healthy volunteers showed that 5-ML administration influenced cytokine levels, increasing IL-2 (an immunostimulatory cytokine) and decreasing IL-6 (a suppressive cytokine) []. These findings warrant further investigation into 5-ML’s potential role in modulating immune responses.

Q7: What are the potential therapeutic benefits of 5-ML?

A7: While research on the therapeutic applications of 5-ML is still in its early stages, several promising avenues are being explored. Studies suggest potential benefits in areas such as immunomodulation, antitumor activity, and antioxidant defense [, ].

Q8: How does 5-ML exhibit antioxidant activity?

A8: In vitro studies demonstrate that 5-ML acts as a potent electron donor and radical scavenger []. It effectively inhibits the formation of and catalyzes the reduction of radical cations. This antioxidant capacity might contribute to its potential protective effects against oxidative stress.

Q9: Has 5-ML been investigated for its antitumor properties?

A9: Preclinical studies have explored the potential antitumor effects of 5-ML. For instance, a preliminary phase II clinical trial investigated the efficacy of low-dose IL-2 in combination with melatonin and 5-ML in patients with advanced solid tumors []. While preliminary, the results suggested potential therapeutic benefits, warranting further clinical investigation.

Q10: What is the molecular formula and weight of 5-methoxytryptophol?

A10: The molecular formula of 5-methoxytryptophol is C11H13NO2, and its molecular weight is 191.23 g/mol.

Q11: What analytical methods are employed to quantify 5-ML?

A11: Several analytical methods have been developed for the quantification of 5-ML, including gas chromatography-mass spectrometry (GC-MS) [, , ] and high-performance liquid chromatography (HPLC) with various detection methods such as electrochemical detection [] and fluorescence detection []. More recently, ultrahigh-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) has been employed for the simultaneous determination of multiple indoles, including 5-ML, in complex matrices like sparkling wines [].

Q12: Are there specific challenges in measuring 5-ML in biological samples?

A12: Quantifying 5-ML in biological samples, particularly plasma, presents challenges due to its low circulating concentrations. Early attempts to measure pineal indoles were hampered by the potential for cross-measuring extraneous compounds []. The development of highly sensitive and specific assays, like GC-MS and radioimmunoassay, has been crucial in overcoming these limitations and facilitating accurate 5-ML quantification.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)

![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)